![molecular formula C7H11FO2 B13914387 (5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-YL)methanol](/img/structure/B13914387.png)
(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Fluoro-3-oxabicyclo[311]heptan-1-YL)methanol is a chemical compound with a unique bicyclic structure It is characterized by the presence of a fluorine atom and an oxabicycloheptane ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-YL)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include fluorinated precursors and bicyclic intermediates.
Reaction Conditions: The reaction conditions are carefully controlled to ensure the formation of the desired product. This may involve the use of specific solvents, catalysts, and temperature settings.
Purification: After the reaction is complete, the product is purified using techniques such as chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. This often includes the use of automated reactors and continuous flow systems to streamline the production process.
化学反应分析
Types of Reactions
(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-YL)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom and the bicyclic structure play a crucial role in its reactivity and binding affinity. Detailed studies are conducted to understand how the compound exerts its effects at the molecular level, including its interactions with enzymes, receptors, and other biomolecules.
相似化合物的比较
Similar Compounds
(3-Oxabicyclo[3.1.1]heptan-1-YL)methanol: Lacks the fluorine atom, resulting in different chemical properties.
(5-Chloro-3-oxabicyclo[3.1.1]heptan-1-YL)methanol: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
(5-Bromo-3-oxabicyclo[3.1.1]heptan-1-YL)methanol: Similar structure with a bromine atom, affecting its chemical behavior.
Uniqueness
The presence of the fluorine atom in (5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-YL)methanol imparts unique properties, such as increased stability and reactivity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C7H11FO2 |
|---|---|
分子量 |
146.16 g/mol |
IUPAC 名称 |
(5-fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C7H11FO2/c8-7-1-6(2-7,3-9)4-10-5-7/h9H,1-5H2 |
InChI 键 |
IODLKPLVSFBBCQ-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CC1(COC2)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


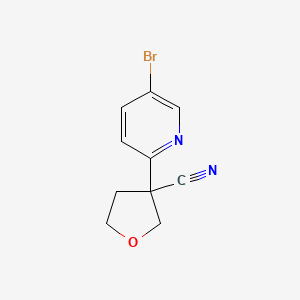

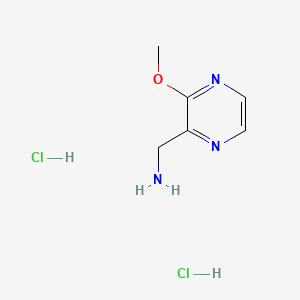
![Ethyl 2-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13914323.png)

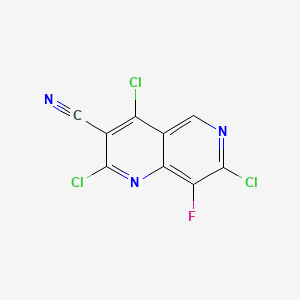
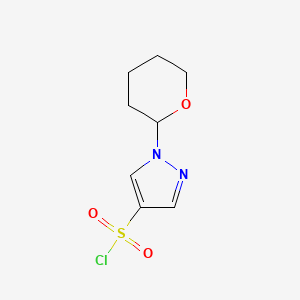
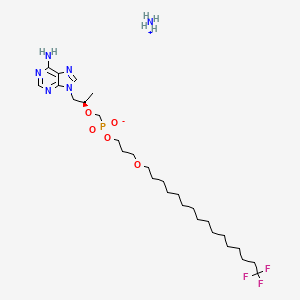
![[4-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B13914341.png)


![tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate;hydrochloride](/img/structure/B13914368.png)
![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13914369.png)
![1-[(1S,2S)-2,3-Dihydro-2-hydroxy-1H-inden-1-yl]-3-(2,4,6-trimethylphenyl)--4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B13914386.png)
